![molecular formula C17H17N5O B5305936 N-[5-methyl-1-(3-methylbenzyl)-1H-pyrazol-3-yl]-2-pyrazinecarboxamide](/img/structure/B5305936.png)
N-[5-methyl-1-(3-methylbenzyl)-1H-pyrazol-3-yl]-2-pyrazinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[5-methyl-1-(3-methylbenzyl)-1H-pyrazol-3-yl]-2-pyrazinecarboxamide, also known as MP-10, is a potent and selective inhibitor of the protein kinase C (PKC) enzyme. PKC is a family of serine/threonine kinases that play a crucial role in intracellular signaling pathways and cellular processes such as cell growth, differentiation, and survival. MP-10 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and cardiovascular disorders.
作用機序
N-[5-methyl-1-(3-methylbenzyl)-1H-pyrazol-3-yl]-2-pyrazinecarboxamide selectively binds to the ATP-binding site of PKC and inhibits its activity by preventing the transfer of phosphate groups from ATP to target proteins. This leads to the inhibition of downstream signaling pathways and cellular processes that are regulated by PKC. This compound has been shown to be more potent and selective than other PKC inhibitors, making it a promising therapeutic agent.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, reduction of inflammation, and protection against oxidative stress. In cancer cells, this compound induces cell cycle arrest and apoptosis by inhibiting PKC-mediated signaling pathways. In immune cells, this compound reduces the production of inflammatory cytokines by inhibiting PKC-mediated activation. In cardiovascular cells, this compound reduces oxidative stress and protects against ischemia/reperfusion injury by inhibiting PKC activity.
実験室実験の利点と制限
N-[5-methyl-1-(3-methylbenzyl)-1H-pyrazol-3-yl]-2-pyrazinecarboxamide has several advantages for lab experiments, including its high potency and selectivity for PKC, its ability to induce apoptosis in cancer cells, and its cardioprotective effects. However, this compound also has some limitations, including its poor solubility in aqueous solutions, which can limit its use in certain experiments, and its potential off-target effects, which can affect the interpretation of experimental results.
将来の方向性
There are several future directions for the research on N-[5-methyl-1-(3-methylbenzyl)-1H-pyrazol-3-yl]-2-pyrazinecarboxamide, including the development of more potent and selective PKC inhibitors, the investigation of the role of PKC in other diseases such as neurodegenerative disorders and diabetes, and the exploration of the potential synergistic effects of this compound with other anticancer agents or anti-inflammatory drugs. Additionally, the development of novel drug delivery systems for this compound could improve its solubility and bioavailability, leading to better therapeutic outcomes.
合成法
The synthesis of N-[5-methyl-1-(3-methylbenzyl)-1H-pyrazol-3-yl]-2-pyrazinecarboxamide involves the reaction of 5-methyl-1-(3-methylbenzyl)-1H-pyrazole-3-carboxylic acid with 2-pyrazinecarboxylic acid chloride in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is purified by column chromatography to obtain this compound in high yield and purity.
科学的研究の応用
N-[5-methyl-1-(3-methylbenzyl)-1H-pyrazol-3-yl]-2-pyrazinecarboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and cardiovascular disorders. In cancer, PKC is overexpressed and hyperactivated, leading to uncontrolled cell proliferation and survival. This compound inhibits PKC activity and induces apoptosis in cancer cells, making it a promising anticancer agent. In inflammation, PKC is involved in the activation of immune cells and the production of inflammatory cytokines. This compound reduces inflammation by inhibiting PKC-mediated signaling pathways. In cardiovascular disorders, PKC is involved in the regulation of vascular tone and cardiac function. This compound has been shown to have cardioprotective effects by inhibiting PKC activity and reducing oxidative stress.
特性
IUPAC Name |
N-[5-methyl-1-[(3-methylphenyl)methyl]pyrazol-3-yl]pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O/c1-12-4-3-5-14(8-12)11-22-13(2)9-16(21-22)20-17(23)15-10-18-6-7-19-15/h3-10H,11H2,1-2H3,(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIAFNWVXTWIXRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C(=CC(=N2)NC(=O)C3=NC=CN=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

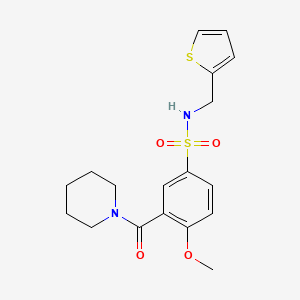
![N'-[2-(2,5-dioxo-1-pyrrolidinyl)-1-methylethylidene]-3,5-dinitrobenzohydrazide](/img/structure/B5305887.png)
![(3R*,4R*)-1-(2,6-diamino-4-pyrimidinyl)-4-[4-(2-phenylethyl)-1-piperazinyl]-3-piperidinol](/img/structure/B5305888.png)
![(4aS*,8aR*)-6-[3-(5-methyl-1H-tetrazol-1-yl)propyl]octahydro-1,6-naphthyridine-4a(2H)-carboxylic acid](/img/structure/B5305900.png)
![3-chloro-4-methoxy-N-[1-methyl-2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5305905.png)
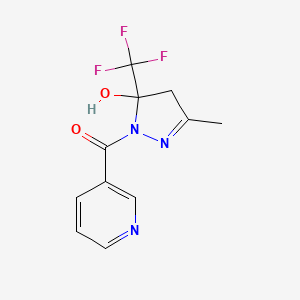
![2-methyl-2-({5-[(4-phenylazepan-1-yl)carbonyl]pyridin-2-yl}amino)propane-1,3-diol](/img/structure/B5305910.png)
![5-{[4-(4-ethyl-1H-pyrazol-5-yl)piperidin-1-yl]carbonyl}-4H-thieno[3,2-b]pyrrole](/img/structure/B5305912.png)
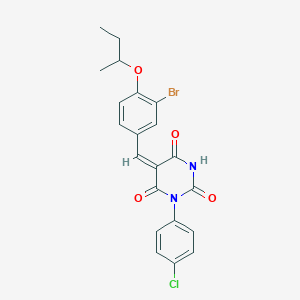
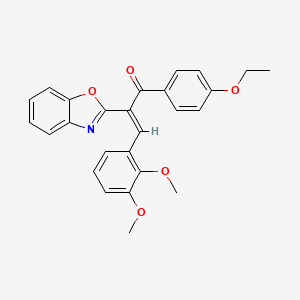
![3-phenyl-7-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepine dihydrochloride](/img/structure/B5305926.png)
![2-(3-morpholinyl)-N-{[4-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]methyl}acetamide hydrochloride](/img/structure/B5305927.png)
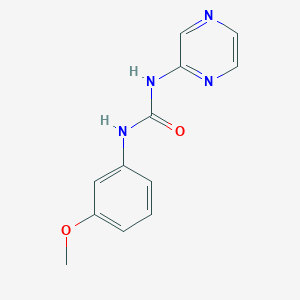
![4-[({[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}acetyl)amino]benzamide](/img/structure/B5305930.png)